3-((5-Bromothiophen-2-yl)methoxy)azetidine
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Overview
Description
3-[(5-Bromothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . This compound features a brominated thiophene ring attached to an azetidine moiety via a methoxy linker. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Azetidine derivatives with various functional groups.
Scientific Research Applications
3-[(5-Bromothiophen-2-yl)methoxy]azetidine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(5-bromothiophen-2-yl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the azetidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Bromothiophen-2-yl)methoxy]azetidine: Similar structure but with the bromine atom at a different position on the thiophene ring.
3-bromo-2-methylthiophene: Lacks the azetidine moiety and methoxy linker, making it less versatile in certain applications.
Uniqueness
3-[(5-Bromothiophen-2-yl)methoxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNOS |
---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI Key |
YUWBYOJIGGGYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(S2)Br |
Origin of Product |
United States |
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